2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
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Overview
Description
The compound "2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide" is a complex organic molecule notable for its unique structure and functional groups. It incorporates elements of both pyrimidine and thienopyrimidine systems, making it significant in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide often involves multi-step organic synthesis protocols. Typical synthetic routes might include:
Formation of the Pyrimidine Ring: : Starting with basic reagents like ethyl acetoacetate and guanidine to form 4,5-dimethyl-6-oxopyrimidine.
Acetamide Group Introduction:
Thienopyrimidine Construction: : A thieno[3,2-d]pyrimidine ring system is synthesized via condensation reactions involving thiophene derivatives and appropriately substituted urea.
Final Assembly: : Coupling the pyrimidine and thienopyrimidine components using linkers such as bromoethylamine under basic conditions to form the target compound.
Industrial Production Methods: Industrial production methods may rely on scalable processes involving high-yielding reagents and catalysts to enhance efficiency and reduce costs. Automation in synthesis and purification steps, including continuous-flow reactors and chromatography systems, ensures reproducibility and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of carboxyl or hydroxyl derivatives.
Reduction: : Reduction of the oxo groups can yield alcohol derivatives.
Substitution: : Various substitution reactions at the nitrogen atoms or the acetamide linkage can introduce new functional groups, potentially altering biological activity.
Oxidation: : KMnO₄, H₂O₂ under acidic conditions.
Reduction: : NaBH₄, LiAlH₄ under anhydrous conditions.
Substitution: : Alkyl halides, acyl chlorides in the presence of bases like K₂CO₃.
Oxidation: : Corresponding carboxyl or hydroxyl derivatives.
Reduction: : Alcohol derivatives of the compound.
Substitution: : Various alkylated or acylated products, depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is studied for its reactivity and potential as an intermediate in organic synthesis, particularly in forming complex heterocyclic structures.
Biology and Medicine: In biology and medicine, the compound's structure suggests potential interactions with DNA and proteins, making it a candidate for drug development. It can act as an enzyme inhibitor, antiviral, or anticancer agent, depending on its functionalization.
Industry: In industry, it may serve as a precursor for materials with specific electronic properties or as a catalyst in organic reactions.
Mechanism of Action
Molecular Targets and Pathways: The compound can interact with various biological macromolecules through hydrogen bonding, van der Waals forces, and π-π stacking. It can inhibit enzymes by binding to active sites or act as an antagonist for receptors involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds:
4,5-dimethyl-6-oxopyrimidine: : Simpler structure, lacks the acetamide and thienopyrimidine components.
Thieno[3,2-d]pyrimidine derivatives: : Similar core structure but different substituents altering their biological activity.
Highlighting Uniqueness: The uniqueness of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide lies in its dual pyrimidine and thienopyrimidine rings, providing a versatile scaffold for various applications and reactions. This duality enhances its binding capabilities and expands its potential utility in multiple fields of research.
And there you go! This compound is a real multitasker in both the lab and potential medical applications. How would you want to dig deeper into any specific area?
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-10-11(2)18-8-21(15(10)23)7-13(22)17-4-5-20-9-19-12-3-6-25-14(12)16(20)24/h3,6,8-9H,4-5,7H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFLDVAKDNNIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCCN2C=NC3=C(C2=O)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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